Cas no 873580-36-0 (1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole)

1-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a sulfonamide-derived imidazoline compound with potential applications in medicinal chemistry and agrochemical research. Its structure features a chloro-ethoxy-methyl-substituted benzenesulfonyl group linked to a 2-phenyl-4,5-dihydroimidazole core, offering a balanced combination of lipophilicity and electronic properties. The compound's sulfonamide moiety enhances binding affinity to biological targets, while the imidazoline ring provides structural rigidity, improving metabolic stability. Its chloro and ethoxy substituents may influence selectivity in enzyme inhibition or receptor interactions. This scaffold is of interest for developing novel bioactive molecules due to its modular functionalization potential and tunable physicochemical properties. The compound's synthetic versatility makes it a valuable intermediate for further derivatization in drug discovery programs.
1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole structure
873580-36-0 structure
Product Name:1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
CAS No:873580-36-0
MF:C18H19ClN2O3S
MW:378.873062372208
CID:5422317
Update Time:2025-05-21

1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-5-methyl-2-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether
    • 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
    • Inchi: 1S/C18H19ClN2O3S/c1-3-24-16-11-13(2)15(19)12-17(16)25(22,23)21-10-9-20-18(21)14-7-5-4-6-8-14/h4-8,11-12H,3,9-10H2,1-2H3
    • InChI Key: IHAAKUJHIQNXPD-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(C1=C(OCC)C=C(C(Cl)=C1)C)N1CCN=C1C1C=CC=CC=1

1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole Pricemore >>

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Additional information on 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Recent Advances in the Study of 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS: 873580-36-0)

The compound 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS: 873580-36-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonylimidazole derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific enzymatic pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.

One of the key areas of research has been the compound's role as a selective inhibitor of certain kinases and proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 873580-36-0 exhibits high affinity for the ATP-binding site of a subset of protein kinases, suggesting its potential as a targeted therapeutic agent. The study utilized X-ray crystallography to elucidate the binding mode, revealing unique interactions between the sulfonyl group and the kinase's hinge region.

In addition to its kinase inhibitory activity, recent investigations have explored the compound's anti-inflammatory properties. Research conducted at several academic institutions has shown that 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can effectively suppress the production of pro-inflammatory cytokines in macrophage cell lines. This effect appears to be mediated through the modulation of NF-κB signaling pathways, as demonstrated by western blot and qPCR analyses.

The pharmacokinetic profile of this compound has also been a subject of recent investigation. A 2024 preclinical study reported favorable absorption and distribution characteristics, with particular note of its ability to cross the blood-brain barrier. This property has sparked interest in its potential application for neurological disorders, though further studies are needed to fully characterize its safety and efficacy in this context.

From a synthetic chemistry perspective, recent advancements have been made in the production of 873580-36-0. A novel catalytic system developed in 2023 has improved the yield of the key sulfonylation step from 65% to 89%, while reducing the formation of byproducts. This methodological improvement could facilitate larger-scale production for further biological evaluation and potential clinical development.

Looking forward, the unique structural features and demonstrated biological activities of 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole position it as an important lead compound for multiple therapeutic areas. Current research efforts are focusing on structure-activity relationship studies to optimize its pharmacological properties while minimizing potential off-target effects. The compound's dual activity as both a kinase modulator and anti-inflammatory agent suggests it may have particular value in complex disease states where these pathways intersect.

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